N-ethyl-2-methylbenzamide
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Overview
Description
N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a methyl group at the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzoic acid with ethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzophenone.
Reduction: Formation of N-ethyl-2-methylbenzylamine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
N-ethyl-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can scavenge free radicals, providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.
N,N-diethyl-3-methylbenzamide: Contains two ethyl groups at the nitrogen atom and a methyl group at the third carbon atom.
2-methylbenzamide: Lacks the ethyl group at the nitrogen atom.
Uniqueness
N-ethyl-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57056-81-2 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-ethyl-2-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-11-10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
HRJDPMNBBKGHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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